![molecular formula C₁₅H₂₁Cl₃N₂O₃ B1141064 (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride CAS No. 98527-32-3](/img/structure/B1141064.png)
(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The compound also contains a benzamide group, which is a common functional group in pharmaceuticals and has a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of chemical reactions, including those involving the nitrogen atom in the ring or the functional groups attached to the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidine ring could influence its solubility, stability, and reactivity .Scientific Research Applications
Neuroimaging in Psychiatry
Raclopride Hydrochloride, labeled with carbon-11, is used in positron emission tomography (PET) scans to study the dopamine D2/3 receptor system in psychiatric conditions . It helps in understanding the role of dopamine in disorders such as schizophrenia, depression, and anhedonia. For instance, it has been used to measure striatal dopamine release induced by neuropsychological stimulation .
Neuroscience Research
In neuroscience, [11C]Raclopride is utilized to map the distribution of dopamine D2/3 receptors across the human brain . This mapping is crucial for exploring the fundamental aspects of sensory, motor, emotional, and cognitive behavior, providing insights into the organization of dopaminergic pathways.
Pharmacology and Drug Development
Raclopride Hydrochloride serves as a selective antagonist on D2 dopamine receptors, which is significant in the development of antipsychotic drugs . Its pharmacokinetic properties are studied to understand the metabolism and action of new pharmacological compounds.
Clinical Trials
Raclopride Hydrochloride has been used in clinical trials to study its efficacy in conditions like Parkinson’s Disease . These trials help in determining the therapeutic potential and safety profile of Raclopride in various neurological conditions.
Medical Imaging
In medical imaging, Raclopride Hydrochloride is used to assess the binding capacity of cerebral D2 dopamine receptors, which is beneficial in diagnosing movement disorders . It is particularly useful in conditions like Huntington’s disease, where D2 receptor degeneration is a hallmark.
Neurology Research
Research in neurology utilizes Raclopride Hydrochloride to investigate the dopamine system’s involvement in sleep deprivation and its effects on the human brain . Studies have shown that sleep deprivation can decrease the binding of [11C]Raclopride to dopamine D2/D3 receptors, which correlates with fatigue and cognitive performance.
Mechanism of Action
Target of Action
Raclopride Hydrochloride, also known as 3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride or (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride, primarily targets the Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including motor control, reward, and reinforcement .
Mode of Action
Raclopride acts as a selective antagonist on D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby inhibiting the downstream effects of dopamine signaling .
Biochemical Pathways
The primary biochemical pathway affected by Raclopride is the dopaminergic pathway . By blocking D2 receptors, Raclopride disrupts the normal signaling of dopamine, a neurotransmitter that plays a key role in reward, motivation, memory, and motor control .
Pharmacokinetics
The pharmacokinetic properties of Raclopride have been studied in healthy men . It was found that Raclopride has a total plasma clearance of about 100 ml/min, indicating extensive metabolism . The volume of distribution was 1.5 L/kg, and the mean absolute bioavailability was 65 to 67% following oral administration . These properties impact the bioavailability of Raclopride, determining how much of the drug reaches the systemic circulation and can exert its effects .
Result of Action
The molecular and cellular effects of Raclopride’s action primarily involve the inhibition of dopamine signaling . By blocking D2 receptors, Raclopride prevents dopamine from exerting its effects, leading to changes in various dopamine-dependent processes . This has been used in trials studying Parkinson’s Disease .
Action Environment
The action, efficacy, and stability of Raclopride can be influenced by various environmental factors. For instance, the presence of other drugs that affect the CNS can alter the effects of Raclopride . Additionally, individual factors such as genetic variations in the D2 receptor or differences in metabolism can also impact the drug’s action .
Safety and Hazards
Future Directions
Pyrrolidine derivatives are a focus of ongoing research in medicinal chemistry due to their wide range of biological activities . Future research may involve the synthesis of new pyrrolidine derivatives, investigation of their biological activities, and optimization of their properties for use as pharmaceuticals .
properties
IUPAC Name |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3.ClH/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLUETSTZABOFM-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride |
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